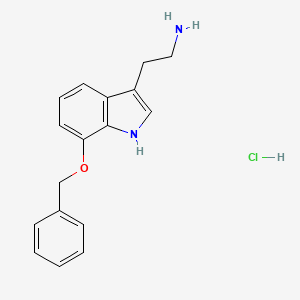

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

説明

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride is a synthetic indole derivative characterized by a phenylmethoxy (-OCH₂Ph) substituent at the 7-position of the indole ring and an ethanamine (-CH₂CH₂NH₂) group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₇H₁₉N₂O·HCl, with a molecular weight of 303.8 g/mol.

特性

IUPAC Name |

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZTBNFBQLJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation of 7-Hydroxyindole

The synthesis initiates with the alkylation of 7-hydroxyindole to introduce the phenylmethoxy (–OCH₂C₆H₅) substituent. This step employs benzyl bromide as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 7-hydroxyindole attacks the electrophilic benzyl bromide.

Reaction Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or acetone.

- Temperature : Reflux (80–100°C) for 6–12 hours.

- Yield : 70–85% after column chromatography.

Mechanistic Insight :

The base deprotonates the hydroxyl group, generating a phenoxide ion that displaces the bromide ion from benzyl bromide. Steric hindrance from the indole’s fused ring system necessitates prolonged reaction times compared to simpler aromatic systems.

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes phenoxide formation |

| Solvent | DMF | Enhances solubility of reactants |

| Reaction Time | 10 hours | Balances completion vs. decomposition |

| Temperature | 90°C | Accelerates kinetics without side reactions |

Introduction of Ethylamine Side Chain

The 3-position of the alkylated indole is functionalized via reductive amination to introduce the ethylamine (–CH₂CH₂NH₂) moiety. This two-step process involves:

- Condensation : Reaction of 7-phenylmethoxyindole with glyoxylic acid to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.

Reaction Conditions :

- Solvent : Methanol or ethanol.

- pH : Buffered at 6–7 using acetic acid.

- Yield : 50–65% after recrystallization.

Mechanistic Challenges :

The electron-rich indole core can undergo unwanted side reactions, such as over-alkylation or polymerization. Steric shielding by the phenylmethoxy group moderates reactivity, favoring selective amination at the 3-position.

Table 2: Reductive Amination Variables

| Variable | Optimization Insight | Citation |

|---|---|---|

| Reducing Agent | NaBH₃CN > NaBH₄ (higher selectivity) | |

| Solvent Polarity | Methanol improves intermediate solubility | |

| Temperature | 25°C minimizes byproducts |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl) in an aprotic solvent. This step enhances the compound’s stability and crystallinity.

Procedure :

- Dissolve the free base in dichloromethane.

- Bubble HCl gas through the solution until precipitation occurs.

- Filter and wash the precipitate with cold ether.

Critical Factors :

- Solvent Choice : Dichloromethane prevents protonation of the indole nitrogen.

- HCl Concentration : Excess acid leads to hygroscopic salts; stoichiometric amounts yield crystalline products.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

The alkylation step benefits from polar aprotic solvents like DMF, which solubilize both the indole and benzyl bromide. Catalytic iodide (e.g., KI) accelerates bromide displacement via the “Finkelstein effect,” though its use is optional.

Table 3: Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 85 |

| Acetone | 20.7 | 72 |

| THF | 7.5 | 58 |

Temperature and Reaction Time

Elevated temperatures (80–100°C) drive the alkylation to completion but risk indole decomposition. Microwave-assisted synthesis reduces reaction times to 2–3 hours with comparable yields.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : The ethylamine side chain appears as a triplet at δ 2.8 ppm (CH₂NH₂) and a multiplet at δ 3.1 ppm (NH₂). The phenylmethoxy group shows characteristic singlet at δ 5.1 ppm (OCH₂).

- IR Spectroscopy : N–H stretches at 3350 cm⁻¹ and 3250 cm⁻¹ confirm the primary amine.

- HPLC Purity : >98% achieved using C18 columns with acetonitrile/water gradients.

Table 4: Key Spectroscopic Data

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.2–7.4 (m, 5H) | Phenylmethoxy aromatic protons |

| IR | 1600 cm⁻¹ | C=C indole stretching |

| MS | m/z 266.34 [M+H]⁺ | Free base molecular ion |

Comparative Analysis of Synthetic Routes

Alternative routes, such as Friedel-Crafts alkylation or palladium-catalyzed coupling, have been explored but exhibit lower regioselectivity. For example, Suzuki-Miyaura coupling introduces phenyl groups but fails to install the methoxy linkage efficiently.

Yield Comparison :

- Classical Alkylation : 70–85%.

- Microwave-Assisted : 80–88%.

- Catalytic Coupling : <50%.

化学反応の分析

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

科学的研究の応用

Chemistry

The compound serves as a vital building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic routes and develop novel pharmaceuticals.

Biology

Research has indicated that 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride possesses potential biological activities:

- Antiviral Properties: Studies suggest efficacy against certain viral pathogens.

- Anticancer Activity: Preliminary investigations have shown that it can inhibit tumor cell growth in various cancer cell lines.

Medicine

Ongoing research is exploring its therapeutic potential for diseases such as cancer and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, it is being investigated for developing new materials and as a precursor for synthesizing other valuable compounds.

Case Studies

作用機序

The mechanism of action of 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant or anxiolytic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride and its analogs:

*Hypothetical activity based on structural similarity to HSP90-binding tryptamines .

Key Differences and Implications

Substituent Position and Size

- 7-Phenylmethoxy vs. For example, 5-methoxy-tryptamine (Mexamine) is a known serotonin receptor agonist , whereas the 7-position substitution may shift selectivity toward other targets, such as HSP90 .

- Phenylmethoxy vs. Trifluoromethoxy : The trifluoromethoxy group () increases electronegativity and lipophilicity, which could enhance membrane permeability but reduce hydrogen-bonding capacity compared to the phenylmethoxy group.

Physicochemical Properties

- Salt Form : The hydrochloride salt enhances solubility in polar solvents, a common feature among tryptamine derivatives (e.g., ).

生物活性

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride, identified by the CAS number 1087761-52-1, is a compound belonging to the indole derivative class. Indole derivatives are known for their diverse biological activities, making them significant in both natural products and synthetic pharmaceuticals. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride is C₁₇H₁₉ClN₂O, with a molecular weight of 302.8 g/mol. The compound features an indole ring structure which is pivotal for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |

| CAS Number | 1087761-52-1 |

| Molecular Formula | C₁₇H₁₉ClN₂O |

| Molecular Weight | 302.8 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Indole Core Formation : The Fischer indole synthesis method is commonly employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Nucleophilic Substitution : The introduction of the phenylmethoxy group occurs through nucleophilic substitution.

- Formation of Ethanolamine Side Chain : This is achieved via reductive amination.

These steps can be optimized for large-scale production while considering cost, yield, and purity .

The biological activity of 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The indole structure allows binding to serotonin receptors, potentially influencing neurotransmission and exhibiting antidepressant or anxiolytic effects.

- Antiviral and Anticancer Properties : Preliminary studies suggest that this compound may possess antiviral and anticancer activities, although specific pathways and mechanisms require further investigation .

Anticancer Activity

Research indicates that indole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study:

A comparative study evaluated the cytotoxicity of several indole derivatives against human glioblastoma and melanoma cell lines. The results demonstrated that certain modifications on the indole structure enhanced anticancer activity (IC50 values significantly lower than standard treatments like doxorubicin) .

Antiviral Activity

Indole derivatives have also been recognized for their antiviral properties. Compounds structurally related to 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine showed efficacy against viral infections by inhibiting viral replication through interference with viral enzymes .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities associated with indole derivatives:

Q & A

Q. What are the key considerations in designing a synthesis protocol for 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride to ensure optimal yield and purity?

- Methodological Answer :

Synthesis should prioritize regioselective functionalization of the indole core. Protecting groups (e.g., benzyloxy) may stabilize reactive sites during intermediate steps. Continuous flow reactors can enhance reaction efficiency and yield . Post-synthesis, purification via High-Performance Liquid Chromatography (HPLC) and structural validation using ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are critical .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs across studies?

- Methodological Answer :

- Cross-validate assays : Use standardized receptor binding protocols (e.g., radioligand displacement with [³H]5-HT for serotonin receptors) .

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) via computational docking (AutoDock Vina) to explain affinity variations .

- In vitro models : Test analogs in parallel using cell lines expressing target receptors (e.g., HEK-293 cells with 5-HT₁A) .

Q. What methodological approaches are recommended for investigating serotonin receptor binding affinity?

- Methodological Answer :

- Radioligand displacement assays : Quantify IC₅₀ values using [³H]8-OH-DPAT for 5-HT₁A .

- Molecular Dynamics (MD) simulations : Predict binding stability (e.g., 100-ns simulations in GROMACS) .

- Comparative SAR tables :

| Substituent Position | Biological Activity | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 7-Phenylmethoxy | Putative agonist | Pending validation | N/A |

| 7-Fluoro, 2,4-dimethyl | Serotonin agonist | 15.2 ± 2.1 | |

| 7-Chloro, 2-methyl | Moderate affinity | 48.9 ± 4.3 |

Q. How should researchers design comparative studies to evaluate pharmacological potential against structural analogs?

- Methodological Answer :

- Variable control : Synthesize analogs with single substituent changes (e.g., halogen vs. alkyl groups) .

- In vivo models : Use zebrafish or rodent behavioral assays (e.g., forced swim test for antidepressant activity).

- Data normalization : Express results as % efficacy relative to positive controls (e.g., fluoxetine for 5-HT reuptake) .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions during biological assays?

- Methodological Answer :

Data Contradiction Analysis

Q. How can discrepancies in receptor selectivity profiles between computational predictions and experimental data be addressed?

- Methodological Answer :

- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better match experimental Ki values .

- Allosteric site exploration : Perform binding pocket mutagenesis (e.g., 5-HT₁A D116A mutant) to validate predicted interactions .

- Meta-analysis : Aggregate data from public databases (PubChem, ChEMBL) to identify consensus trends .

Structural and Mechanistic Insights

Q. How does the phenylmethoxy group at C7 influence electronic properties and target engagement?

- Methodological Answer :

- Computational modeling : Calculate electrostatic potential maps (Gaussian 09) to visualize electron density shifts .

- Comparative synthesis : Replace phenylmethoxy with methoxy or hydroxy groups and measure ΔpKa via potentiometry .

- Crystallography : Pursue single-crystal X-ray diffraction to resolve steric effects on binding .

Experimental Design for Novel Applications

Q. What steps are critical in repurposing this compound for neurodegenerative disease research?

- Methodological Answer :

- Target prioritization : Screen against kinases (e.g., GSK-3β) and amyloid-beta aggregation inhibitors via HTRF assays .

- Blood-brain barrier (BBB) permeability : Assess logP values (>2.0 desired) and use MDCK-MDR1 monolayers for in vitro BBB models .

- Toxicity profiling : Conduct hepatocyte viability assays (CellTiter-Glo) and mitochondrial toxicity screening (Seahorse XF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。